4-[(cyclobutylcarbonyl)amino]-N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide
Overview
Description
4-[(cyclobutylcarbonyl)amino]-N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.18992602 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclocondensation Reactions
Cyclocondensation of methyl 2-(5-methylisoxazol-3-yl)imino-3,3,3-trifluoropropionate with 1,3-binucleophiles, including benzamidines and aminothiazoline, leads to the formation of trifluoromethyl-containing compounds and dihydro-6H-imidazo[2,1-b]thiazol-5-ones. Such reactions demonstrate the compound's utility in synthesizing novel trifluoromethyl-containing heterocycles, which are important in pharmaceutical research for their potential biological activities (Sokolov, Aksinenko, & Martynov, 2014).
Stereoselective Imidazolidin-4-one Synthesis
Imidazolidin-4-ones, crucial for skeletal modifications in bioactive oligopeptides, can be synthesized through a stereoselective reaction involving alpha-aminoamide moieties with ketones or aldehydes. This process, demonstrated with benzaldehydes and primaquine alpha-aminoamides, reveals the compound's significance in developing proline surrogates or protecting N-terminal amino acids against hydrolysis, indicating its value in peptide and medicinal chemistry (Ferraz, Gomes, Oliveira, Moreira, & Gomes, 2007).
Antitumor and Antioxidant Agents Synthesis
Annulation reactions involving 2-amino-1,3,4-thiadiazole with α,β-unsaturated carbonyl compounds have led to the synthesis of compounds with potential antitumor and antioxidant activities. This showcases the compound's application in the development of novel chemotherapeutic agents, furthering cancer research and treatment strategies (Hamama, Gouda, Badr, & Zoorob, 2013).
Synthesis of Benzobis(imidazolium) Salts
A new synthetic methodology has enabled the efficient synthesis of 1,2,4,5-tetrakis(alkyl- and arylamino)benzenes and their cyclization to benzobis(imidazolium) salts. This process facilitates the creation of complex nitrogen-containing compounds, which are of interest for their potential applications in materials science and catalysis (Khramov, Boydston, & Bielawski, 2006).
Properties
IUPAC Name |
4-(cyclobutanecarbonylamino)-N-cyclopropyl-N-[(1-methylimidazol-2-yl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-23-12-11-21-18(23)13-24(17-9-10-17)20(26)15-5-7-16(8-6-15)22-19(25)14-3-2-4-14/h5-8,11-12,14,17H,2-4,9-10,13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFMNSVVMGTLPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN(C2CC2)C(=O)C3=CC=C(C=C3)NC(=O)C4CCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.